![molecular formula C23H23NO2 B2461541 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide CAS No. 1351621-71-0](/img/structure/B2461541.png)

2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

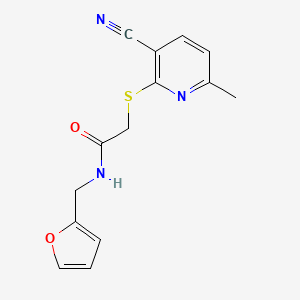

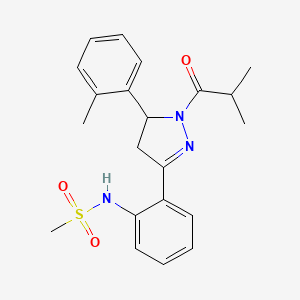

Amides are a type of organic compound that contain a carbonyl group (C=O) linked to a nitrogen atom. In the case of “2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide”, the amide group is connected to a biphenyl group and a phenylpropyl group .

Chemical Reactions Analysis

Amides can undergo various chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines. Under acidic conditions, for example, an amide heated with a dilute acid forms a carboxylic acid and ammonium ions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amides, for example, have higher boiling points than comparable alcohols and can participate in hydrogen bonding due to the presence of the carbonyl group and the nitrogen .Applications De Recherche Scientifique

2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide, commonly known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic medication. Despite the specific chemical name not appearing directly in the literature, research surrounding acetaminophen provides insights into its applications in scientific research, excluding aspects related to drug usage, dosage, and side effects as per the requirements. The following sections summarize the applications of acetaminophen in scientific research, emphasizing environmental impact, pharmacological effects, and biochemical pathways.

Environmental Impact and Elimination Techniques

A significant area of research focuses on the environmental impact of acetaminophen and methods for its elimination from water sources. Studies have examined the adsorptive elimination of acetaminophen from water, highlighting the efficiency of ZnAl/biochar and other adsorbents in removing this contaminant. Key mechanisms include π-π interactions and hydrogen bonding, suggesting a potential for improving water purification techniques (Igwegbe et al., 2021).

Pharmacological Effects and Mechanisms

Research into the analgesic effects of acetaminophen reveals complex mechanisms beyond its cyclooxygenase inhibition. Metabolization into N-acylphenolamine (AM404) and action on cannabinoid receptors and TRPV1 have been identified as key analgesic pathways. This knowledge contributes to understanding pain management and suggests avenues for developing new analgesics with fewer side effects (Ohashi & Kohno, 2020).

Biochemical Pathways and Liver Toxicity

The molecular pathogenesis of acetaminophen-induced liver injury (AILI) is a critical research area, with studies focusing on hepatocyte necrosis, sterile inflammation, and liver regeneration. Identifying the roles of N-acetyl-p-benzoquinone imine (NAPQI) and oxidative stress in AILI provides a foundation for developing targeted therapies to mitigate liver damage caused by overdose (Cai et al., 2022).

Propriétés

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c25-22(15-18-7-3-1-4-8-18)17-24-23(26)16-19-11-13-21(14-12-19)20-9-5-2-6-10-20/h1-14,22,25H,15-17H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPVFDXTOACGQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2461458.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2461460.png)

![6-(Bromomethyl)-2,2-difluorospiro[2.4]heptane](/img/structure/B2461469.png)

![3-(4-bromobenzyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2461471.png)

![7-Oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2461472.png)

![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate](/img/structure/B2461480.png)